molecular formula C19H17NO5 B2354951 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one CAS No. 944261-86-3

2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B2354951
CAS No.: 944261-86-3
M. Wt: 339.347
InChI Key: HICJFGUVXOQAFR-ZROIWOOFSA-N
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Description

2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a phenyl group, a trimethoxybenzylidene moiety, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials, such as organic semiconductors and liquid crystals.

    Biological Research: It has been used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one: Lacks the trimethoxy substitution on the benzylidene moiety.

    2-phenyl-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one: Contains fewer methoxy groups on the benzylidene moiety.

    2-phenyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one: Contains a single methoxy group on the benzylidene moiety.

Uniqueness

The presence of three methoxy groups on the benzylidene moiety of 2-phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one distinguishes it from other similar compounds. These methoxy groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a unique and valuable compound for research and applications.

Properties

IUPAC Name

(4Z)-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICJFGUVXOQAFR-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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